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An essential parameter for characterizing the performance of organic electronic devices such
as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is the charge-
carrier mobility.[1] For professionals in research, science, and drug development,
understanding the experimental setups for accurately measuring hole mobility in organic
semiconductors is crucial for material selection and device optimization. This document
provides detailed application notes and protocols for four widely used techniques: Time-of-
Flight (TOF), Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC), and Charge
Extraction by Linearly Increasing Voltage (CELIV).

Comparison of Hole Mobility Measurement
Techniques

Different experimental techniques are suitable for various material types and device structures.
The choice of method depends on factors such as the material's conductivity, the required
sample thickness, and whether bulk or surface transport properties are of interest. The
following table summarizes and compares the key characteristics of the four primary
techniques.
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Time-of-Flight (TOF)
Application Notes

The Time-of-Flight (TOF) method is a direct technique to determine drift mobility in high-
resistance semiconductors.[2] It involves generating a sheet of charge carriers near one
electrode using a short laser pulse.[2] These carriers then drift across the sample thickness
under an applied electric field. The mobility is calculated from the measured transit time.[10]

Principle of Operation: A voltage is applied across a sample sandwiched between two
electrodes. A laser pulse with energy greater than the material's bandgap creates electron-hole
pairs near the transparent electrode. Depending on the polarity of the applied voltage, either
holes or electrons are driven across the sample. The resulting transient photocurrent is
monitored with an oscilloscope. The time it takes for the carriers to reach the opposite
electrode is the transit time (t_T).

Data Analysis: The drift mobility (u) is calculated using the following equation:
M=d2/(V*tT)

where:

e dis the sample thickness.

e Vis the applied voltage.

e t Tis the transit time of the charge carriers.

Experimental Protocol

e Sample Preparation:

o Prepare a sandwich-structure device, typically ITO/Organic Semiconductor/Metal.
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o The organic layer should be relatively thick (5-20 um) to ensure a clear transit time.[2]

o The top metal electrode (e.qg., Al, Au) can be deposited via thermal evaporation and should
be semi-transparent if illumination is from that side.

e Measurement Setup:
o Apulsed laser (e.g., nitrogen laser, 337 nm) is used for photogeneration.
o Avoltage source applies a bias across the sample.
o A series resistor is used to convert the transient current into a voltage signal.
o Afast digital oscilloscope records the transient photocurrent.

o Data Acquisition:

o

Apply a constant DC voltage across the sample.

[¢]

Irradiate the sample through the transparent electrode with a short laser pulse.

[e]

Record the resulting photocurrent transient as a function of time. The transit time is often
determined from the "knee" or inflection point in a log-log plot of the transient.

[¢]

Repeat the measurement for different applied voltages to check for field-dependent
mobility.

Visualization: TOF Experimental Workflow
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Sample Preparation
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'
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Device Fabrication
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'

Deposit Dielectric
(e.g., SiO2)

'

Pattern Source/Drain
Electrodes (e.g., Au)

'

Deposit Organic
Semiconductor Film

Measuyement

Contact Device in
Probe Station

Measure Transfer Curve Measure Output Curve
(Sweep V_G at fixed V_DS) (Sweep V_DS at fixed V_G)

Data Analysis

Plot V|I_DS|vs.V_G
from Transfer Curve

Calculate Mobility (p)
from Slope in Saturation Regime

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Device Fabrication
Substrate with Anode Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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